N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c23-16(13-7-10-27-12-13)6-8-20-18(25)19(26)21-14-3-1-4-15(11-14)22-9-2-5-17(22)24/h1,3-4,7,10-12,16,23H,2,5-6,8-9H2,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKSIXPLTNPFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nitroaldol (Henry) Reaction
Furan-3-carbaldehyde undergoes a nitroaldol reaction with nitromethane in the presence of a base (e.g., K$$2$$CO$$3$$) to yield 3-(furan-3-yl)-3-nitropropan-1-ol. Catalytic hydrogenation (H$$_2$$, Pd/C) reduces the nitro group to an amine, producing 3-(furan-3-yl)-3-hydroxypropylamine.
Reaction Conditions:
- Solvent: Ethanol/water (9:1)
- Temperature: 25°C (Henry reaction); 50°C (hydrogenation)
- Yield: 68–72% (over two steps)
Route 2: Grignard Addition
Furan-3-carbaldehyde is protected as its acetal (e.g., using ethylene glycol), followed by Grignard addition with allylmagnesium bromide. Oxidative cleavage (OsO$$4$$, NaIO$$4$$) and reductive amination (NH$$3$$, NaBH$$4$$) yield the target amine.
Advantages:
- Higher stereocontrol (≥90% enantiomeric excess with chiral catalysts).
- Yield: 58–63% (four steps).
Synthesis of 3-(2-Oxopyrrolidin-1-yl)Aniline
Cyclocondensation Approach
3-Aminophenol reacts with γ-butyrolactam in the presence of PCl$$5$$ to form 3-(2-oxopyrrolidin-1-yl)phenol. Subsequent Ullmann coupling with NH$$3$$ introduces the aniline group.
Key Parameters:
- Catalyst: CuI/1,10-phenanthroline
- Solvent: DMF
- Yield: 45–50%
Palladium-Catalyzed Coupling
3-Iodoaniline undergoes Buchwald-Hartwig amination with pyrrolidin-2-one, using Pd(OAc)$$_2$$ and Xantphos as the catalytic system.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Temperature | 110°C |
| Base | Cs$$2$$CO$$3$$ |
| Ligand | Xantphos |
| Yield | 78% |
EthanediaMide Bridge Formation
Stepwise Amidation
- Activation of Oxalic Acid : Oxalyl chloride converts oxalic acid to oxalyl dichloride.
- First Amidation : 3-(Furan-3-yl)-3-hydroxypropylamine reacts with oxalyl dichloride in THF at 0°C to form the monoacid chloride intermediate.
- Second Amidation : The intermediate couples with 3-(2-oxopyrrolidin-1-yl)aniline using EDC/HOBt in dichloromethane.
Yield: 82–85% (after HPLC purification).
One-Pot Coupling
A tandem approach utilizes T3P® (propylphosphonic anhydride) as a coupling agent, enabling both amidation steps in a single reactor.
Advantages:
- Reduced purification steps.
- Yield: 76–80%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat transfer and mixing efficiency for the nitroaldol and hydrogenation steps:
| Step | Residence Time | Temperature | Yield |
|---|---|---|---|
| Nitroaldol Reaction | 15 min | 30°C | 75% |
| Hydrogenation | 30 min | 60°C | 90% |
Solvent Recycling
Ethanol from the Henry reaction is recovered via distillation (≥95% purity), reducing waste and costs.
Analytical Characterization
Structural Confirmation
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- LC-MS : [M+H]$$^+$$ = 414.18 (calculated 414.17).
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The hydroxypropyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
Scientific Research Applications
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The furan ring and oxalamide moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Divergence
- Hydrophilicity : The target compound’s hydroxypropyl and furan groups may enhance aqueous solubility compared to purely aromatic analogues like N-(4-chlorophenyl)propanamides .
- Bioactivity : Compounds with hydroxamic acids () or thioureas () exhibit antioxidant or metal-binding properties, whereas the target compound’s ethanediamide core could favor dual hydrogen-bonding interactions .
Research Implications and Gaps
- Drug Design: The pyrrolidinone-phenyl moiety could mimic peptide substrates, making it a candidate for protease inhibitors .
- Material Science : Ethanediamide derivatives are precursors for polyimide synthesis (as seen in ), though the furan group may limit thermal stability compared to chlorophenyl analogues .
Critical Gaps :
- Lack of experimental data (e.g., solubility, IC₅₀ values) for the target compound.
- Limited information on synthetic yields or scalability.
Biological Activity
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE is a complex organic compound notable for its potential therapeutic applications. This compound incorporates functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features a furan moiety and a pyrrolidinyl group, which contribute to its unique biological properties. The furan ring is known for its reactivity and ability to participate in various chemical reactions, while the pyrrolidinyl group is often associated with neuroactive properties.
| Structural Component | Description |
|---|---|
| Furan Ring | Contributes to antioxidant properties and potential interactions with biological macromolecules. |
| Hydroxypropyl Group | Enhances solubility and bioavailability. |
| Pyrrolidinyl Group | Associated with neuroactivity and potential therapeutic effects. |
Antioxidant Properties
Preliminary studies suggest that compounds containing furan rings exhibit significant antioxidant activity. This property may be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Effects
The sulfonamide group present in related compounds has been shown to possess antimicrobial properties, indicating that this compound may also exhibit similar activity. Research has indicated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis.
Neuroactive Potential
The presence of the pyrrolidinyl moiety suggests potential neuroactive effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly GABA and glutamate pathways.
Case Studies and Research Findings
- Antioxidant Activity Study : A study conducted on furan-containing compounds demonstrated their ability to scavenge free radicals effectively, suggesting potential applications in treating oxidative stress-related conditions.
- Antimicrobial Testing : In vitro tests on sulfonamide derivatives have shown promising results against various bacterial strains, indicating that this compound may also possess similar antimicrobial properties.
- Neuropharmacological Research : Investigations into pyrrolidinyl compounds have revealed their capacity to influence central nervous system activity, leading to potential applications in treating neurological disorders.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to yield the desired product efficiently.
Reaction Pathways
- Nucleophilic Substitution : The sulfonamide nitrogen can undergo nucleophilic substitution, leading to derivatives with enhanced biological activity.
- Condensation Reactions : The hydroxyl group on the propyl chain can participate in condensation reactions with electrophiles, forming more complex structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
